Acide mycophénolique 1-cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

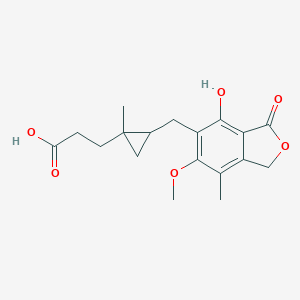

1-Cyclopropane Mycophenolic Acid is a variant of Mycophenolic Acid (MPA), which is a potent immunosuppressant agent . MPA inhibits de novo purine biosynthesis and has shown antibacterial, antifungal, and antiviral properties . The 1-Cyclopropane variant of MPA is available for purchase as a high-quality reference material .

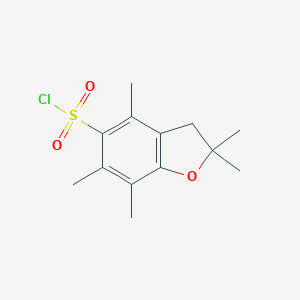

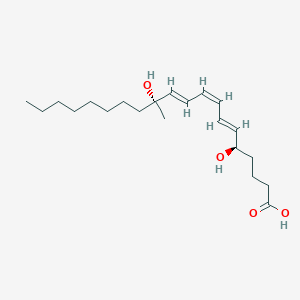

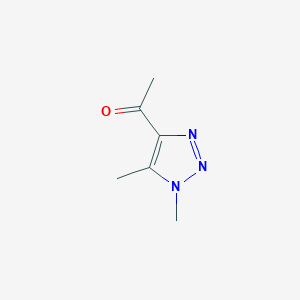

Molecular Structure Analysis

Mycophenolic Acid is a meroterpenoid composed of a phthalide moiety substituted by a terpenoid side chain . The 1-Cyclopropane variant likely incorporates a cyclopropane ring into this structure, but specific details are not available in the current literature.

Applications De Recherche Scientifique

Chimie médicinale : Agent immunosuppresseur

L'acide mycophénolique 1-cyclopropane (CPMA) est structurellement lié à l'acide mycophénolique (MPA), un immunosuppresseur puissant largement utilisé dans la transplantation d'organes pour prévenir le rejet de greffe . Le cycle cyclopropane unique du CPMA peut offrir un profil pharmacocinétique différent, conduisant potentiellement à de nouvelles stratégies thérapeutiques. La recherche dans ce domaine se concentre sur l'optimisation des systèmes d'administration de médicaments, tels que les nanogels, pour cibler des cellules immunitaires spécifiques .

Recherche antivirale : Inhibition du virus de la grippe A

Des études ont montré que les dérivés de l'acide mycophénolique, comme le CPMA, présentent des effets inhibiteurs contre la réplication des souches du virus de la grippe A . Cela ouvre des voies pour que le CPMA soit développé en agents antiviraux novateurs, compte tenu notamment du besoin de nouveaux médicaments à haute efficacité et à faible toxicité.

Chimie agricole : Croissance et protection des plantes

En agriculture, le CPMA pourrait être étudié pour son rôle dans la modulation des hormones végétales comme l'éthylène, qui est cruciale pour la croissance des plantes et les réponses au stress . En influençant les niveaux d'éthylène, le CPMA pourrait aider à développer de nouvelles stratégies pour améliorer la croissance et le rendement des plantes.

Science de l'environnement : Production et régulation de l'éthylène

Les applications environnementales du CPMA peuvent inclure l'étude de la production d'éthylène et de son impact sur les écosystèmes végétaux . Comprendre comment le CPMA affecte les niveaux d'éthylène pourrait conduire à des éclaircissements sur le développement des plantes et l'adaptation au stress, contribuant à l'équilibre écologique et à la durabilité.

Biotechnologie : Interactions plante-bactéries

Le rôle potentiel du CPMA en biotechnologie pourrait être exploré par son impact sur les interactions plante-bactéries, notamment dans le contexte de l'éthylène et de la signalisation de l'ACC (1-aminocyclopropane-1-carboxylate) . Cela pourrait conduire au développement de biofertilisants et de biopesticides qui favorisent la santé et la résilience des plantes.

Chimie organique : Applications synthétiques

En chimie organique, le CPMA pourrait être utilisé pour sa réactivité dans la synthèse du cyclopropane, ce qui est précieux pour créer des architectures moléculaires complexes . Sa structure unique peut fournir de nouvelles voies pour les transformations chimiques, contribuant à la synthèse de nouveaux composés avec des applications industrielles potentielles.

Développement pharmaceutique : Optimisation des médicaments

Le CPMA peut être utilisé dans la recherche pharmaceutique pour développer de nouveaux médicaments ou optimiser les traitements existants. Sa partie cyclopropane pourrait influencer l'affinité de liaison et l'efficacité du médicament, conduisant à des options de traitement améliorées pour diverses maladies .

Recherche chimique : Réactivité et transformations

La réactivité du CPMA dans les réactions chimiques, telles que les cycloadditions ou les réarrangements, est d'intérêt dans la recherche en chimie fondamentale

Mécanisme D'action

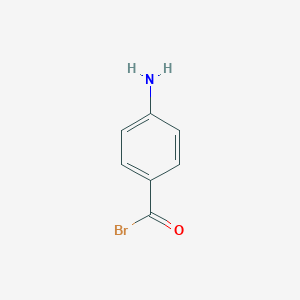

Target of Action

1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .

Mode of Action

1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .

Biochemical Pathways

The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .

Result of Action

The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .

Safety and Hazards

Mycophenolic Acid is considered hazardous and can cause harm if swallowed, suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is likely that 1-Cyclopropane Mycophenolic Acid shares similar hazards, although specific details are not available in the current literature.

Orientations Futures

The use of Mycophenolic Acid and its variants, including 1-Cyclopropane Mycophenolic Acid, in the treatment of various autoimmune diseases is increasing . Future research may focus on improving the understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as their potential use in other therapeutic areas .

Analyse Biochimique

Biochemical Properties

1-Cyclopropane Mycophenolic Acid, like MPA, is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an important rate-limiting enzyme involved in purine synthesis . This inhibition reduces the proliferation of T and B lymphocytes and diminishes the production of antibodies .

Cellular Effects

1-Cyclopropane Mycophenolic Acid impacts cellular function by inhibiting lymphocyte proliferation, which is crucial in immune responses . It also influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are profound, leading to changes in cellular function and metabolism .

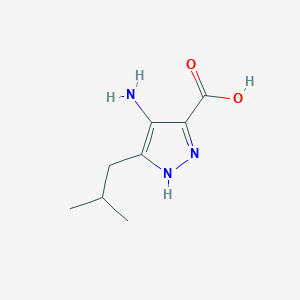

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropane Mycophenolic Acid involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition disrupts the de novo synthesis of guanosine nucleotides, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Cyclopropane Mycophenolic Acid has shown to cause a transient decrease in the levels of ATP, followed by the activation of AMPK aimed at restoring the intracellular ATP pool . This indicates that the compound can impact cellular function over time, affecting metabolic processes and energy production .

Dosage Effects in Animal Models

While specific studies on 1-Cyclopropane Mycophenolic Acid’s dosage effects in animal models are limited, research on MPA suggests that its effects can vary with different dosages . High doses could potentially lead to adverse effects, emphasizing the need for careful dosage management .

Metabolic Pathways

1-Cyclopropane Mycophenolic Acid is involved in the purine synthesis pathway, where it inhibits the IMPDH enzyme . This could affect metabolic flux or metabolite levels, disrupting the balance of nucleotides in the cell .

Transport and Distribution

The transport and distribution of 1-Cyclopropane Mycophenolic Acid within cells and tissues are likely to be similar to that of MPA. MPA is known to bind 97–99% to serum albumin in patients with normal renal and liver function . It is metabolised in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Subcellular Localization

The subcellular localization of 1-Cyclopropane Mycophenolic Acid is not explicitly documented in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the IMPDH enzyme involved in purine synthesis .

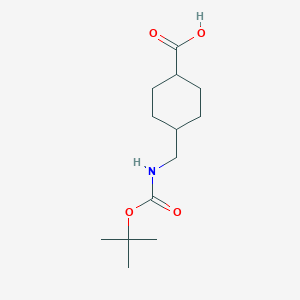

Propriétés

IUPAC Name |

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZLDOXUBRWHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)